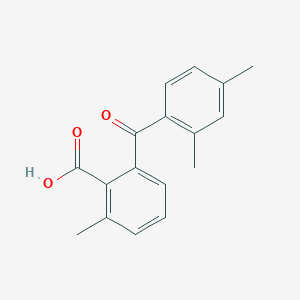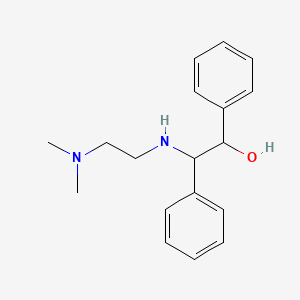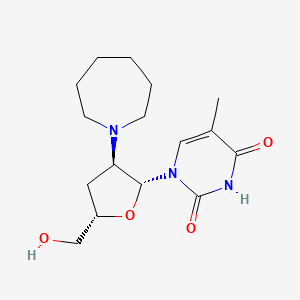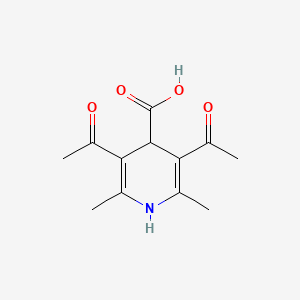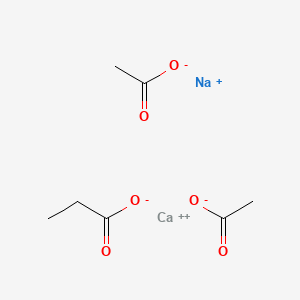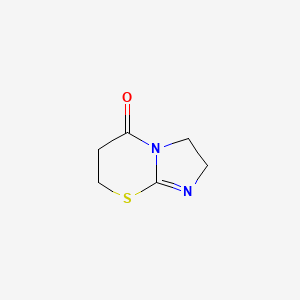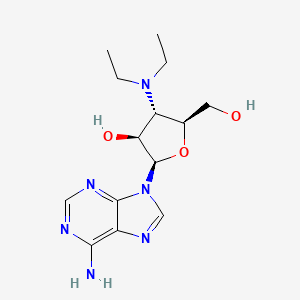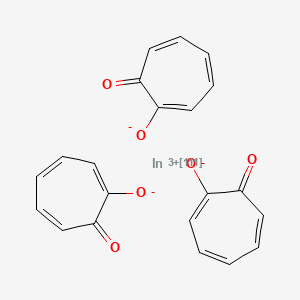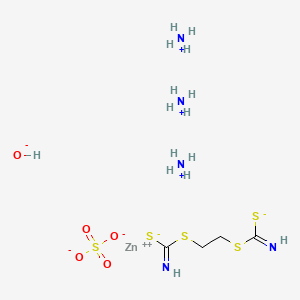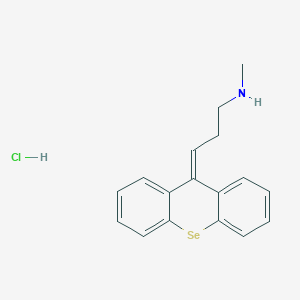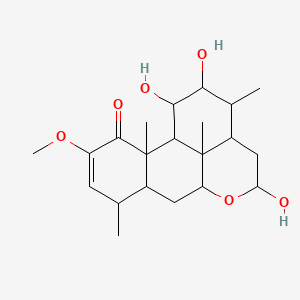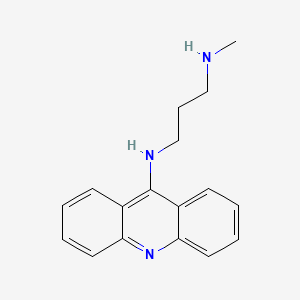
N-9-Acridinyl-N'-methyl-1,3-propanediamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-9-Acridinyl-N’-methyl-1,3-propanediamine is a chemical compound known for its unique structure and properties It is characterized by the presence of an acridine moiety, which is a tricyclic aromatic system, and a propanediamine chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-9-Acridinyl-N’-methyl-1,3-propanediamine typically involves the reaction of acridine derivatives with propanediamine. One common method includes the following steps:
Starting Materials: Acridine and N-methyl-1,3-propanediamine.
Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions.
Catalysts: Acid catalysts like hydrochloric acid or sulfuric acid may be used to facilitate the reaction.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of N-9-Acridinyl-N’-methyl-1,3-propanediamine may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency.
化学反応の分析
Types of Reactions
N-9-Acridinyl-N’-methyl-1,3-propanediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The acridine moiety can participate in electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of acridinone derivatives.
Reduction: Formation of reduced acridine derivatives.
Substitution: Formation of halogenated acridine compounds.
科学的研究の応用
N-9-Acridinyl-N’-methyl-1,3-propanediamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules like DNA and proteins.
Medicine: Investigated for its potential as an anticancer agent due to its ability to intercalate into DNA and inhibit topoisomerase enzymes.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of N-9-Acridinyl-N’-methyl-1,3-propanediamine involves its interaction with DNA. The acridine moiety intercalates between DNA base pairs, disrupting the normal function of the DNA. This can lead to the inhibition of DNA replication and transcription. Additionally, the compound can inhibit topoisomerase enzymes, which are crucial for DNA unwinding and replication, thereby exerting its anticancer effects.
類似化合物との比較
Similar Compounds
- N-9-Acridinyl-N’-(3-(9-acridinylamino)propyl)-1,3-propanediamine
- N-9-Acridinyl-N’-(3-(9-acridinylamino)propyl)-1,3-propanediamine trihydrochloride
Uniqueness
N-9-Acridinyl-N’-methyl-1,3-propanediamine is unique due to its specific substitution pattern on the acridine moiety and the presence of a methyl group on the propanediamine chain. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
86863-21-0 |
|---|---|
分子式 |
C17H19N3 |
分子量 |
265.35 g/mol |
IUPAC名 |
N'-acridin-9-yl-N-methylpropane-1,3-diamine |
InChI |
InChI=1S/C17H19N3/c1-18-11-6-12-19-17-13-7-2-4-9-15(13)20-16-10-5-3-8-14(16)17/h2-5,7-10,18H,6,11-12H2,1H3,(H,19,20) |
InChIキー |
SGCRIYMGLGMMSV-UHFFFAOYSA-N |
正規SMILES |
CNCCCNC1=C2C=CC=CC2=NC3=CC=CC=C31 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


